molecular formula C24H19F3N4OS B2506484 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-14-0

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2506484
CAS RN: 439097-14-0
M. Wt: 468.5
InChI Key: TUFJRZUGSCMMBQ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

The compound is a pyrazolo[1,5-a]pyrimidine derivative, a class of compounds known for their diverse biological activities. Pyrazolo[1,5-a]pyrimidines have been studied for their potential as ligands for the translocator protein 18 kDa (TSPO), which is an early biomarker of neuroinflammatory processes . They have also been identified as kinase inhibitors, with specific derivatives showing inhibitory activity against KDR kinase . Additionally, these compounds have been evaluated for their antimitotic activities against various cancer cell lines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds, which can be facilitated by ultrasound irradiation in the presence of KHSO4 in aqueous media . A key step in the synthesis of some analogues is a palladium-catalyzed C-C coupling reaction . The synthesis can also involve microwave-assisted approaches, which generate a broad array of derivatives in good yields .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The regioselectivity and chemical structure of these compounds are confirmed by techniques such as IR, 1H NMR, 13C NMR, and mass spectral data, with X-ray crystallography providing detailed structural insights . The substitution pattern on the pyrazolo[1,5-a]pyrimidine core is crucial for the biological activity and selectivity of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including cyclization, alkylation, and reactions with amines to form different derivatives . The reactivity of these compounds can be influenced by the substituents on the pyrazolo[1,5-a]pyrimidine core, which can lead to different regioselective outcomes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can impart lipophilicity, which is important for crossing biological membranes . The introduction of methoxyphenyl groups can affect the electronic properties and potentially the binding affinity of these compounds to biological targets . The solubility, stability, and reactivity of these compounds can be tailored by modifying the substituents on the pyrazolo[1,5-a]pyrimidine scaffold .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Compounds

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is part of a larger class of pyrazolo[1,5-a]pyrimidines known for their varied biological activities. An efficient synthesis protocol for isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines has been established. These compounds have shown inhibitory efficiency against both gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Antimicrobial Properties

Several studies have underscored the antimicrobial properties of pyrazolo[1,5-a]pyrimidines and related compounds. For instance, new heterocycles incorporating antipyrine moiety have been synthesized and tested, showing promising antimicrobial activities (Bondock, Rabie, Etman, & Fadda, 2008). Another study also presented the synthesis of new pyrazolo[1,5-a]pyrimidines with antimicrobial properties, suggesting their potential as therapeutic agents (Abu-Melha, 2013).

Anti-Inflammatory and Analgesic Effects

Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested for their in vivo anti-inflammatory activities. Some compounds from this class have shown significant activities, indicating their potential in the treatment of inflammation-related disorders (Mohamed, Kamel, & Abd El-hameed, 2013). Additionally, pyrazole-containing thiophene, 2-alkyloxy-pyridine, and thieno[2,3-d]pyrimidine scaffolds have been synthesized and studied as potential analgesic agents, with some compounds exhibiting significant analgesic effects (Khalifa et al., 2019).

Cancer Research

Pyrazolo[1,5-a]pyrimidines have also been investigated in the context of cancer research. A compound from this class has been synthesized and demonstrated effective inhibition on the proliferation of certain cancer cell lines, hinting at its potential use in cancer treatment (Liu et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazolopyrimidines have been studied for a variety of activities, including as kinase inhibitors .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N4OS/c1-14-7-8-15(2)30(14)20-9-10-33-23(20)19-13-22-28-18(16-5-4-6-17(11-16)32-3)12-21(24(25,26)27)31(22)29-19/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFJRZUGSCMMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C5=CC(=CC=C5)OC)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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